molecular formula C14H20ClN3O2 B6201988 3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamide hydrochloride CAS No. 2036572-83-3

3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamide hydrochloride

Cat. No. B6201988
CAS RN: 2036572-83-3
M. Wt: 297.8
InChI Key:
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Description

This compound belongs to the class of organic compounds known as 3-alkylindoles . Indole scaffold has been found in many of the important synthetic drug molecules .


Synthesis Analysis

The compound can be synthesized by a reaction between tryptamine and ibuprofen using N, N′-dicyclohexylcarbodiimide as a “dehydrating” reagent . This method is commonly used for the preparation of esters, amides, and anhydrides .


Molecular Structure Analysis

The molecular formula of a similar compound is C17H14N3O2Cl . The structure of the newly synthesized compound can be determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .


Chemical Reactions Analysis

The key intermediate quinazolinone is unstable under used reaction conditions and can be oxidized to form the desired quinazolinone or undergo degradation affording 3-unsubstituted indole .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound include a melting point of 211–213°C . The compound is a solid .

Mechanism of Action

The mechanism of action of similar compounds involves blocking arachidonate binding to competitively inhibit both cyclooxygenase (COX) isoenzymes, COX-1, and COX-2, resulting in analgesic and anti-inflammatory effects .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Ongoing trials suggest that similar compounds could combine broad-spectrum antiviral activity with its well-known anti-inflammatory action that could help to reduce severe respiratory mortality associated with COVID-19 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamide hydrochloride involves the reaction of 3-indoleacetic acid with methoxyacetyl chloride to form 2-methoxy-N-(3-indolyl)acetamide. This intermediate is then reacted with ethylenediamine to form N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide, which is subsequently reacted with ammonia to form 3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "3-indoleacetic acid", "methoxyacetyl chloride", "ethylenediamine", "ammonia", "hydrochloric acid" ], "Reaction": [ "3-indoleacetic acid is reacted with methoxyacetyl chloride in the presence of a base such as triethylamine to form 2-methoxy-N-(3-indolyl)acetamide.", "2-methoxy-N-(3-indolyl)acetamide is then reacted with ethylenediamine in the presence of a base such as sodium hydride to form N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide.", "N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide is then reacted with ammonia in the presence of a catalyst such as palladium on carbon to form 3-amino-N-[2-(1H-indol-3-yl)ethyl]-2-methoxypropanamide.", "Finally, hydrochloric acid is added to the reaction mixture to form the hydrochloride salt of the compound." ] }

CAS RN

2036572-83-3

Molecular Formula

C14H20ClN3O2

Molecular Weight

297.8

Purity

95

Origin of Product

United States

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